molecular formula C16H16N6OS B4534952 N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide

N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B4534952
M. Wt: 340.4 g/mol
InChI Key: RRNBVJZSCAKSLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthetic strategies for compounds containing imidazole, pyrrole, and pyrazole cores often involve multistep synthesis, including cyclocondensation, halogenation, and Suzuki coupling reactions. The synthesis of imidazo[1,2-a]pyridine derivatives, for instance, has been explored through a focused library against Mycobacterium tuberculosis, highlighting the methodological approach towards constructing complex heterocyclic compounds (Ramachandran et al., 2013).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial in determining their chemical reactivity and biological activity. For example, the synthesis and structural analysis of imidazo[1,2-b]pyrazoles reveal how the arrangement of nitrogen and sulfur atoms within these frameworks can influence the compound's properties (Bondock et al., 2015).

Chemical Reactions and Properties

Compounds with imidazo[1,2-a]pyridine and related scaffolds participate in various chemical reactions, demonstrating a range of reactivities depending on their functional groups. For example, the facile route to novel pyrazolo derivatives incorporating a thiazole moiety showcases the versatility of these compounds in chemical synthesis (Bondock et al., 2015).

properties

IUPAC Name

N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c1-10(13-9-22-6-7-24-16(22)18-13)17-15(23)12-8-11(19-20-12)14-4-3-5-21(14)2/h3-10H,1-2H3,(H,17,23)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNBVJZSCAKSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN2C=CSC2=N1)NC(=O)C3=CC(=NN3)C4=CC=CN4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide

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